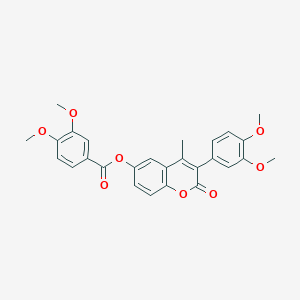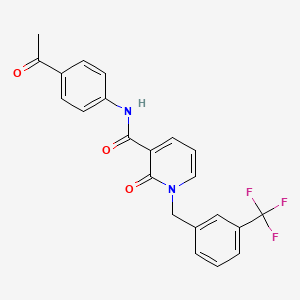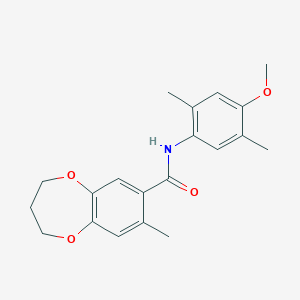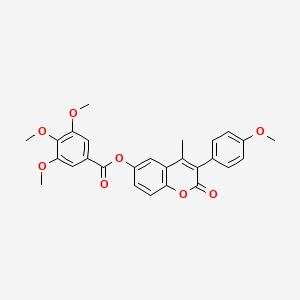![molecular formula C15H12N6O2S2 B11253210 N-(benzo[d]thiazol-2-yl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253210.png)
N-(benzo[d]thiazol-2-yl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a triazolopyrimidine moiety, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the triazolopyrimidine moiety, and finally the attachment of the acetamide group. Common reagents and conditions include:
Benzothiazole formation: Cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Triazolopyrimidine synthesis: Condensation reactions involving hydrazine derivatives and pyrimidine precursors.
Acetamide attachment: Acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other suitable oxidants.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE might be explored for its potential therapeutic properties. This could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mécanisme D'action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: Compounds containing the benzothiazole ring, such as 2-aminobenzothiazole or benzothiazole-2-thiol.
Triazolopyrimidine derivatives: Compounds with the triazolopyrimidine moiety, such as 5-methyl-7-oxo-7H-[1,2,4]triazolo[4,3-a]pyrimidine.
Acetamide derivatives: Compounds featuring the acetamide group, such as N-phenylacetamide or N-methylacetamide.
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE is unique due to the combination of its structural features. The presence of both benzothiazole and triazolopyrimidine moieties in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C15H12N6O2S2 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12N6O2S2/c1-8-6-11(22)17-13-19-20-15(21(8)13)24-7-12(23)18-14-16-9-4-2-3-5-10(9)25-14/h2-6H,7H2,1H3,(H,16,18,23)(H,17,19,22) |
Clé InChI |
BKLUDUNOTJQAKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253136.png)

![N-(2-methylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253150.png)
![N-[6-(4-chlorophenyl)-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide](/img/structure/B11253152.png)
![3-fluoro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B11253155.png)
![(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11253156.png)
![N-(4-Ethylphenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11253164.png)


![N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253186.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11253187.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B11253190.png)
